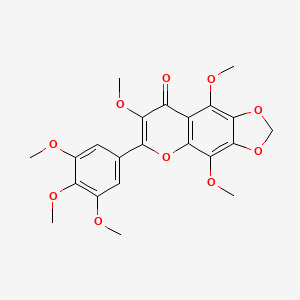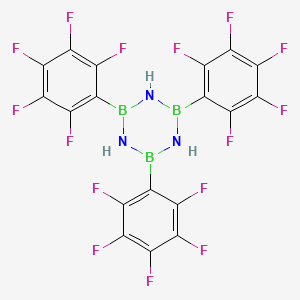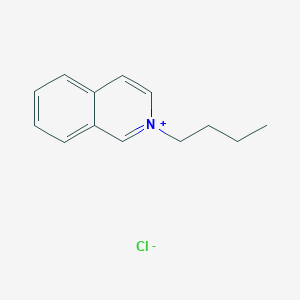
D-Valine, D-alanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Valine, D-alanyl-: is a dipeptide composed of two amino acids: D-valine and D-alanine. This compound is of significant interest in various scientific fields due to its unique properties and potential applications. D-Valine, D-alanyl- is known for its role in protein synthesis and its involvement in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-Valine, D-alanyl- can be achieved through several synthetic routes. One common method involves the coupling of D-valine and D-alanine using peptide bond formation techniques. This process typically requires the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and protecting groups to prevent unwanted side reactions. The reaction conditions often involve mild temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of D-Valine, D-alanyl- can be achieved through microbial fermentation processes. Microbial preparation methods are preferred due to their high stereoselectivity, mild reaction conditions, and environmentally friendly nature. These methods include microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Análisis De Reacciones Químicas
Types of Reactions: D-Valine, D-alanyl- undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under controlled temperatures and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted derivatives.
Aplicaciones Científicas De Investigación
D-Valine, D-alanyl- has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reagent in stereoselective reactions.
Biology: Plays a role in protein synthesis and is used in studies related to enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including its use in drug development and as a component of peptide-based drugs.
Mecanismo De Acción
The mechanism of action of D-Valine, D-alanyl- involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins and peptides, influencing their structure and function. The compound may also interact with enzymes, acting as a substrate or inhibitor, thereby modulating enzymatic activity. Additionally, D-Valine, D-alanyl- can affect cellular signaling pathways, impacting various physiological processes .
Comparación Con Compuestos Similares
- L-Valine, L-alanyl-
- DL-Valine, DL-alanyl-
- L-Valine, D-alanyl-
Comparison: D-Valine, D-alanyl- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. Compared to its L- and DL-counterparts, D-Valine, D-alanyl- may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
1472-66-8 |
|---|---|
Fórmula molecular |
C8H16N2O3 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1 |
Clave InChI |
LIWMQSWFLXEGMA-PHDIDXHHSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)

![Azuleno[4,5-B]oxirene](/img/structure/B14747199.png)
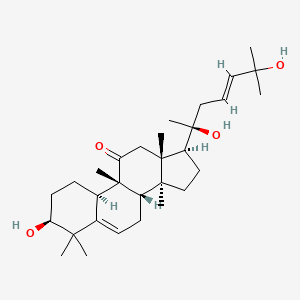
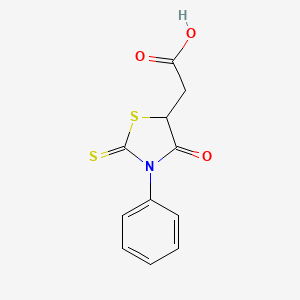
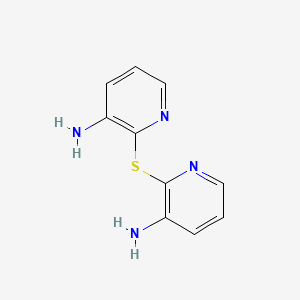
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14747218.png)
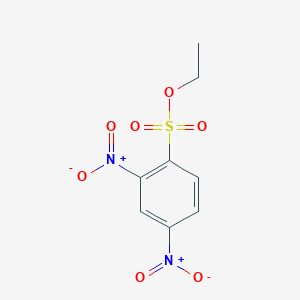

![(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene](/img/structure/B14747233.png)
